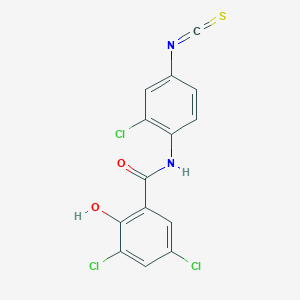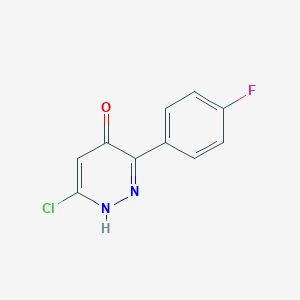
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-724714 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one involves the inhibition of the EGFR tyrosine kinase. This kinase is involved in the regulation of cell growth and division, and its overexpression has been linked to the development and progression of cancer. By inhibiting this kinase, 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one can prevent the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one are primarily related to its inhibition of the EGFR tyrosine kinase. This inhibition can lead to the suppression of cell growth and division, as well as the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as inflammatory bowel disease and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one for lab experiments is its potent inhibition of the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of this kinase in cancer and other diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one. One area of research is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, may also be an area of future research.
Métodos De Síntesis
The synthesis of 6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one involves the reaction of 4-fluoroaniline with 2-chloro-5-nitropyridine, followed by reduction of the resulting nitro compound using palladium on carbon and hydrogen gas. The final product is obtained by treating the resulting amine with acetic anhydride in the presence of a base.
Aplicaciones Científicas De Investigación
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the growth of cancer cells by targeting the EGFR tyrosine kinase. It has also been studied for its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis.
Propiedades
Número CAS |
138651-12-4 |
|---|---|
Nombre del producto |
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one |
Fórmula molecular |
C10H6ClFN2O |
Peso molecular |
224.62 g/mol |
Nombre IUPAC |
6-chloro-3-(4-fluorophenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-8(15)10(14-13-9)6-1-3-7(12)4-2-6/h1-5H,(H,13,15) |
Clave InChI |
PUJTZWDUPVKIMN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=CC2=O)Cl)F |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=CC2=O)Cl)F |
Sinónimos |
6-CHLORO-3-(4-FLUOROPHENYL)-4-PYRIDAZINOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



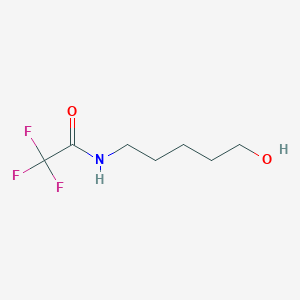
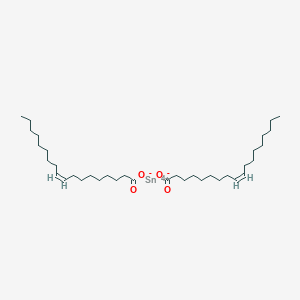
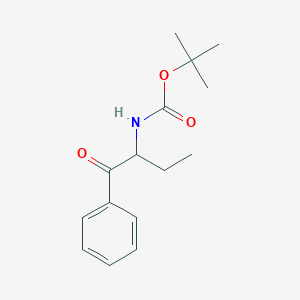
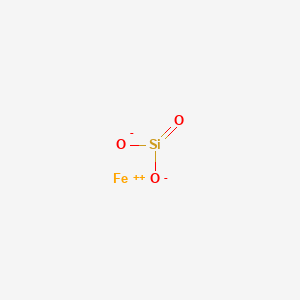
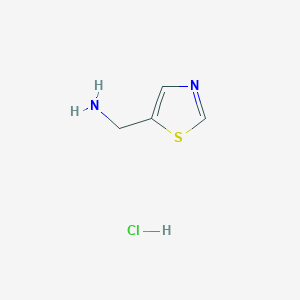
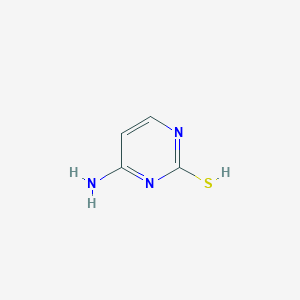
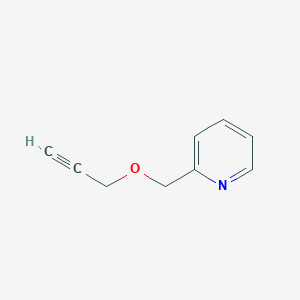
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)


